Senfolomycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

11031-56-4 |

|---|---|

Molecular Formula |

C29H38N2O16S |

Molecular Weight |

702.7 g/mol |

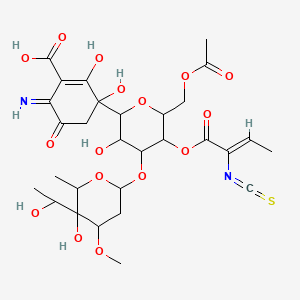

IUPAC Name |

3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C29H38N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,11-12,16-18,21-23,25,30,32,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20? |

InChI Key |

HPQDYNPAMCQCMI-HHIRRDRHSA-N |

Isomeric SMILES |

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |

Canonical SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

Senfolomycin B: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B is a member of the paulomycin family of antibiotics, a class of glycosylated natural products known for their activity against Gram-positive bacteria. This document provides a comprehensive overview of the discovery, origin, and biochemical characteristics of this compound. It is intended to serve as a technical resource for researchers and professionals involved in antibiotic discovery and development. This compound is structurally related to Senfolomycin A and other paulomycins, sharing a common biosynthetic origin from Streptomyces species.

Discovery and Origin

This compound was discovered as a co-metabolite with Senfolomycin A, produced by strains of the genus Streptomyces. While the initial discovery of senfolomycins dates back to the 1960s, their structural elucidation and relationship to the paulomycins were established later. The primary producing organisms are soil-dwelling bacteria of the genus Streptomyces, with Streptomyces paulus being a notable producer of the closely related paulomycins.[1] The senfolomycins are considered to be analogs of the paulomycins, with subtle structural modifications.

Chemical Structure and Physicochemical Properties

This compound is proposed to be dihydrosenfolomycin A.[2][3] This structural relationship indicates the reduction of a double bond present in the Senfolomycin A molecule. This modification results in a distinct chemical entity with its own specific physicochemical properties.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₈N₂O₁₆S | [3] |

| Molecular Weight | 702.68 g/mol | [4] |

| Class | Paulomycin Antibiotic | |

| Key Structural Features | Glycosylated, Isothiocyanate group (in precursor), Dihydro-derivative of Senfolomycin A |

Biological Activity

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. It has been reported to be effective against strains of Staphylococcus aureus that are resistant to other classes of antibiotics, including penicillin, streptomycin, neomycin, and macrolides. The isothiocyanate group, a key feature of the parent paulomycin structure, is crucial for the biological activity of this class of antibiotics. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain, its activity spectrum is expected to be similar to that of other paulomycins.

Antibacterial Spectrum

| Bacterial Class | Activity Level | Representative Genera |

| Gram-positive Bacteria | High | Staphylococcus, Streptococcus, Enterococcus |

| Mycobacterium | Active | Mycobacterium |

| Gram-negative Bacteria | Weaker Activity | Escherichia (generally low to inactive) |

Biosynthesis

The biosynthesis of this compound is intrinsically linked to the well-characterized pathway of the paulomycin antibiotics. The core structure is assembled from precursors derived from primary metabolism, with chorismate serving as a key starting molecule. The biosynthetic gene clusters for paulomycins have been identified in Streptomyces species and provide a blueprint for the formation of the senfolomycins.

The pathway involves the formation of two main moieties: the paulic acid residue, which contains a rare isothiocyanate group, and a glycosidic portion composed of two deoxysugar units, D-allose and L-paulomycose. These components are synthesized through separate branches of the pathway and are subsequently linked together by glycosyltransferases. The final steps in the biosynthesis of this compound likely involve tailoring enzymes that modify the core structure, including the specific reduction that differentiates it from Senfolomycin A.

Experimental Protocols

Detailed, standardized experimental protocols for the specific isolation and purification of this compound are not widely published. However, based on the literature for the separation of Senfolomycin A and B and the general methodologies for isolating microbial secondary metabolites, the following protocols can be adapted.

Fermentation and Extraction

-

Fermentation: Cultivate a this compound-producing Streptomyces strain in a suitable liquid medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) under aerobic conditions at 28-30°C for 5-7 days.

-

Mycelial Separation: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate or butanol. The mycelium can also be extracted with a polar organic solvent like acetone or methanol.

-

Concentration: Concentrate the organic extracts in vacuo to yield a crude extract.

Chromatographic Separation and Purification

The separation of Senfolomycin A and B can be achieved using chromatographic techniques.

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system tailored to the polarity of the senfolomycins, such as a mixture of chloroform, methanol, and acetic acid in appropriate ratios.

-

Visualization: UV light (254 nm) or staining with a suitable reagent (e.g., iodine vapor or vanillin-sulfuric acid).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detector at a wavelength where the compounds exhibit absorbance (e.g., 238 nm).

-

Conclusion

This compound represents a naturally occurring antibiotic within the broader paulomycin family. Its discovery highlights the metabolic diversity of Streptomyces and the potential for finding novel antibacterial agents through the exploration of microbial secondary metabolites. Further research is warranted to fully elucidate its specific biological targets and to explore its therapeutic potential, particularly against drug-resistant Gram-positive pathogens. The structural relationship with other paulomycins and the established biosynthetic framework provide a solid foundation for future investigations, including synthetic and semi-synthetic derivatization efforts to enhance its pharmacological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

Senfolomycin B from Streptomyces: A Technical Guide to Production, Purification, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B, a potent antibacterial agent, belongs to the paulomycin family of antibiotics. These complex glycosylated molecules are produced by specific strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites. This technical guide provides an in-depth overview of the producing organisms, fermentation strategies, purification protocols, and the biosynthetic pathway of this compound, intended to serve as a comprehensive resource for research and development in the field of novel antibiotics. This compound is structurally identical to paulomycin F.[1][2] The paulomycins, including this compound, exhibit significant activity primarily against Gram-positive bacteria.[3][4]

Producing Organisms

This compound is produced by strains of Streptomyces that also produce other members of the paulomycin family. The most well-documented producing organisms are:

-

Streptomyces paulus : Specifically, strain NRRL 8115 has been identified as a producer of paulomycins, including the compound identical to this compound.[5]

-

Streptomyces albus : Strain J1074 is another known producer of the paulomycin complex.

These strains can be obtained from various culture collections and require specific handling and maintenance procedures to ensure consistent antibiotic production.

Data Presentation: Fermentation and Production

Quantitative data on the production of this compound (paulomycin F) is limited in publicly available literature. However, studies on related paulomycins provide insights into achievable yields and the impact of genetic modifications. Overexpression of an activator-encoding gene (pau13) in S. paulus has been shown to increase the titers of paulomycins A and B by 3.4 to 4.2-fold, respectively. In Streptomyces albus J1074 grown in MFE medium, the yield of novel paulomycin derivatives has been reported in the range of 0.25 to 0.6 µg/mL.

Table 1: Fermentation Media for this compound Production

| Medium Name | Type | Key Components | Purpose | Reference |

| GS-7 Medium | Seed Culture | (Not fully detailed in search results) | Preparation of inoculum for production culture. | |

| R5α Medium | Production | Sucrose, K₂SO₄, MgCl₂·6H₂O, Glucose, Casamino acids, Yeast extract, TES buffer, Trace element solution, KH₂PO₄, CaCl₂·2H₂O, L-proline, NaOH. | Main fermentation for paulomycin/senfolomycin production. | |

| MFE Medium | Production | (Not fully detailed in search results) | Alternative production medium, shown to enhance production of some secondary metabolites in S. albus. |

Experimental Protocols

I. Cultivation of Streptomyces for this compound Production

This protocol is a generalized procedure based on methodologies for Streptomyces paulus and Streptomyces albus.

1. Spore Stock Preparation:

-

Grow the Streptomyces strain on a suitable solid medium, such as mannitol/soya (MS) agar, at 28°C until sporulation is observed.

-

Harvest spores by gently scraping the surface of the agar plate in the presence of sterile water.

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Centrifuge the spore suspension, wash the spores with sterile water, and resuspend in a 20% glycerol solution for long-term storage at -80°C.

2. Seed Culture Preparation:

-

Inoculate 50 µL of the spore stock into a flask containing GS-7 medium.

-

Incubate at 28°C with shaking for 2 days.

3. Production Fermentation:

-

Inoculate the production medium (e.g., R5α or MFE) with the seed culture at a 2% (v/v) ratio.

-

Incubate the production culture at 28°C with shaking for 4-5 days.

II. Extraction and Purification of this compound

1. Extraction:

-

Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate, repeated three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

2. Purification:

-

Redissolve the crude extract in a minimal volume of a suitable solvent, such as acetonitrile.

-

Subject the dissolved extract to preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase C18 column is often effective.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) can be optimized for separation.

-

Detection: Monitor the elution profile by UV absorbance at approximately 320 nm.

-

-

Collect the fractions corresponding to the peak of this compound (paulomycin F).

-

Desalt the purified fractions if necessary and concentrate to obtain the pure compound.

III. Analytical Method for this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: Apollo C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A linear gradient of acetonitrile and water with 0.1% TFA.

-

0-5 min: 5% acetonitrile.

-

5-25 min: Linear gradient from 5% to 90% acetonitrile.

-

25-30 min: Linear gradient from 90% to 100% acetonitrile.

-

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 320 nm.

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood through the well-characterized pathway of the paulomycins. The process begins with chorismate, a key intermediate in primary metabolism.

Caption: Proposed biosynthetic pathway of this compound (Paulomycin F).

Experimental Workflow for this compound Production and Isolation

This diagram outlines the major steps from strain cultivation to the purified compound.

Caption: Experimental workflow for this compound production and isolation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

Senfolomycin B and Paulomycins: A Deep Dive into Their Structural and Functional Relationship

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing quest for novel antimicrobial agents to combat the rise of antibiotic resistance, the paulomycin family of antibiotics, and the closely related senfolomycins, represent a unique and promising class of natural products. Produced by various species of Streptomyces, these complex glycosylated molecules exhibit potent activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth analysis of the relationship between Senfolomycin B and the paulomycins, focusing on their core structural similarities, shared biosynthetic origins, and comparative biological activities. Detailed experimental methodologies and visual pathway representations are included to facilitate further research and development in this area.

Structural Relationship: A Tale of Stereoisomers and Saturation

The intricate relationship between senfolomycins and paulomycins is a fascinating example of how subtle stereochemical variations and modifications can lead to a diversity of natural products. At their core, both senfolomycins and paulomycins share a unique structural framework characterized by a paulic acid moiety, which contains a rare and highly reactive isothiocyanate group, and a glycosidic portion featuring the distinctive eight-carbon sugar, paulomycose.

Senfolomycin A , a key member of this subgroup, and paulomycin E are stereoisomers. They share the identical molecular formula (C₂₉H₃₆N₂O₁₆S) and exhibit strikingly similar fragmentation patterns in mass spectrometry. The crucial difference lies in the stereochemistry of a methoxy group on the paulomycose sugar moiety.[1][2] This subtle distinction, however, is significant enough to classify them as distinct compounds.

This compound is understood to be dihydrosenfolomycin A , bearing a direct structural analogy to the relationship between paulomycin F and other paulomycins.[1][2][3] This means that this compound possesses the same core structure as Senfolomycin A, but with a saturated bond within the molecule, resulting in a molecular formula of C₂₉H₃₈N₂O₁₆S.

The broader paulomycin family is extensive, including major variants such as paulomycin A and paulomycin B, which differ in the acyl group attached to the paulomycose sugar. Other related compounds include the paulomenols, which lack the antibacterial activity of their parent compounds due to the absence of the critical paulic acid moiety.

Biosynthetic Pathway: A Shared Blueprint

The biosynthesis of senfolomycins is intrinsically linked to the well-characterized biosynthetic pathway of the paulomycins. The genetic blueprint for this intricate process is encoded within a conserved gene cluster found in producing Streptomyces strains, such as S. paulus and S. albus. The pathway is convergent, involving the independent synthesis of two major precursors that are subsequently joined.

-

Paulic Acid Moiety Synthesis: This pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through a series of enzymatic modifications to form the unique isothiocyanate-containing paulic acid.

-

Glycosidic Portion Synthesis: Concurrently, the deoxysugars, including D-allose and the characteristic L-paulomycose, are synthesized through their own dedicated pathways.

-

Assembly and Tailoring: Glycosyltransferases then catalyze the attachment of the sugar moieties to the paulic acid core. The final steps involve tailoring enzymes that perform modifications such as methylation. The stereochemical difference observed in Senfolomycin A is likely the result of a stereospecific methyltransferase or an epimerase that is distinct from the one found in paulomycin-producing strains.

Biological Activity and Mechanism of Action

Both senfolomycins and paulomycins exhibit potent antibacterial activity, primarily targeting Gram-positive bacteria. The isothiocyanate group within the paulic acid moiety is the critical pharmacophore responsible for their biological effect. This highly reactive group is known to form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This suggests that the mechanism of action involves the irreversible inactivation of essential bacterial enzymes. While the precise molecular targets have not been definitively elucidated, potential targets include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

Quantitative Data on Biological Activity

| Compound | Staphylococcus aureus | Streptococcus pyogenes | Enterococcus faecalis | Bacillus subtilis |

| Paulomycin A | 0.1 - 1.0 µg/mL | 0.05 - 0.5 µg/mL | 1.0 - 10 µg/mL | 0.01 - 0.1 µg/mL |

| Paulomycin B | 0.1 - 1.0 µg/mL | 0.05 - 0.5 µg/mL | 1.0 - 10 µg/mL | 0.01 - 0.1 µg/mL |

| Paulomycin F | 0.5 - 5.0 µg/mL | 0.1 - 1.0 µg/mL | 5.0 - 25 µg/mL | 0.05 - 0.5 µg/mL |

| This compound (Expected) | 0.5 - 5.0 µg/mL | 0.1 - 1.0 µg/mL | 5.0 - 25 µg/mL | 0.05 - 0.5 µg/mL |

Note: The expected values for this compound are inferred from its structural similarity to Paulomycin F and the general activity profile of the paulomycin family. Actual values may vary and require experimental determination.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from established methods for the isolation of paulomycins and can be applied for the purification of this compound.

-

Fermentation: Culture the producing Streptomyces strain in a suitable production medium under optimal conditions for 5-7 days.

-

Extraction: Adjust the pH of the whole fermentation broth to 3-4 and extract with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol) to achieve initial separation.

-

Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the relevant fractions and subject them to preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase gradient (e.g., water-acetonitrile) to isolate the pure compound.

-

Purity and Structural Verification: Confirm the purity of the isolated this compound by analytical HPLC and verify its structure using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

References

Senfolomycin B: A Technical Overview of a Dihydrosenfolomycin A Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B, also recognized as dihydrosenfolomycin A, is a member of the paulomycin family of antibiotics. These structurally complex natural products are known for their activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, detailing its relationship to Senfolomycin A, its physicochemical properties, and what is currently understood about its biological activity and mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge and provides generalized experimental protocols relevant to its study.

Physicochemical Properties

This compound is characterized as the dihydro derivative of Senfolomycin A. This structural modification, the reduction of a double bond, results in a change in its molecular formula and weight. Like other paulomycins, the senfolomycins feature a unique glycosidic structure attached to a paulic acid moiety.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Synonym | dihydrosenfolomycin A | [1] |

| Molecular Formula | C₂₉H₃₈N₂O₁₆S | [1] |

| Molecular Weight | 702 g/mol | [1] |

| Compound Class | Paulomycin Antibiotic | [1] |

| Key Structural Features | Dihydro derivative of Senfolomycin A |

Biological Activity and Mechanism of Action

The biological activity of the paulomycin family of antibiotics, including the senfolomycins, is intrinsically linked to the presence of an isothiocyanate group within the paulic acid moiety. This functional group is believed to be the pharmacophore responsible for their antibacterial effects.

Senfolomycins exhibit primary activity against Gram-positive bacteria. The proposed mechanism of action involves the inhibition of essential cellular processes in bacteria. A likely target is bacterial protein synthesis, where the complex sugar moieties of the antibiotic may bind to the bacterial ribosome, thereby inhibiting the translation of messenger RNA into proteins and leading to cell death.

Experimental Protocols

Detailed, standardized experimental protocols for the specific analysis of this compound are not widely published. However, methodologies used for the broader paulomycin class can be adapted for its study.

Isolation and Purification of Senfolomycins

This protocol outlines a general procedure for the isolation and purification of senfolomycins from a producing Streptomyces strain.

1. Fermentation:

-

Cultivate the producing Streptomyces strain in a suitable liquid medium to facilitate the production of secondary metabolites, including senfolomycins. Optimal conditions such as medium composition, temperature, and aeration should be determined for the specific strain.

2. Extraction:

-

After an appropriate incubation period, separate the mycelium from the culture broth via centrifugation or filtration.

-

Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate, to partition the senfolomycins into the organic phase.

3. Chromatographic Separation:

-

Concentrate the organic extract and subject it to chromatographic techniques for purification.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is often effective for separating complex natural products like senfolomycins. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, can be optimized for the separation of Senfolomycin A and B.

-

Thin-Layer Chromatography (TLC): Silica gel plates can be utilized with a solvent system tailored to the polarity of the senfolomycins to achieve separation.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

3. Preparation of Bacterial Inoculum:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the bacterial suspension.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

5. Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Logic for MIC Determination

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Biosynthesis of Senfolomycins

The biosynthetic pathway for senfolomycins is presumed to be highly similar to that of the well-studied paulomycins. The biosynthesis begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted into the paulic acid moiety. Concurrently, separate pathways are responsible for the synthesis of the deoxysugar units. These sugar units are then glycosidically linked to the paulic acid core by glycosyltransferases. The final steps likely involve tailoring enzymes that perform modifications, such as the reduction that differentiates this compound from Senfolomycin A.

Proposed Biosynthetic Pathway Overview

Caption: Simplified overview of the proposed biosynthetic pathway for this compound.

Conclusion

This compound, as dihydrosenfolomycin A, represents an interesting member of the paulomycin family of antibiotics. While its structural relationship to Senfolomycin A is established, a significant gap exists in the scientific literature regarding its specific biological activity, potency, and detailed mechanism of action. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to design and execute further studies aimed at elucidating the therapeutic potential of this natural product. Future research should focus on obtaining quantitative data (MICs, IC50s) against a broad panel of pathogens and cell lines, as well as identifying its precise molecular target(s) to better understand its mechanism of action.

References

Senfolomycin B: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B is a member of the paulomycin family of antibiotics, a class of glycosylated natural products known for their potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive technical guide to the chemical structure, physicochemical properties, and biological characteristics of this compound. It also outlines detailed experimental protocols for its isolation and biological evaluation, based on methodologies established for the closely related paulomycins. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide leverages information from its structural analogues, primarily Senfolomycin A and other paulomycins, to present a complete overview.

Chemical Structure and Physicochemical Properties

While a definitive, publicly available structure for this compound has not been explicitly published, it is understood to be a close derivative of Senfolomycin A. Senfolomycin A is a stereoisomer of paulomycin E. The prevailing hypothesis suggests that this compound is dihydrosenfolomycin A, analogous to the relationship between other members of the paulomycin family.

The core structure of these compounds consists of a paulic acid moiety, which contains a rare isothiocyanate group, attached to a glycosidic portion comprised of two deoxysugar units: D-allose and L-paulomycose. The isothiocyanate group is crucial for the biological activity of these antibiotics.

The following table summarizes the known and inferred physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C29H38N2O16S | [1] |

| Molecular Weight | 702.68 g/mol | [1] |

| Class | Paulomycin Antibiotic | |

| Key Structural Features | Glycosylated, Isothiocyanate group (inferred), Dihydro derivative of Senfolomycin A (hypothesized) |

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity against Gram-positive bacteria and mycobacteria.[1] Notably, it is also effective against strains of Staphylococcus aureus that are resistant to other common antibiotics such as penicillin, streptomycin, neomycin, and macrolides.[1] Its activity against Gram-negative bacteria is reported to be weaker, a common characteristic of the paulomycin class, likely due to the permeability barrier presented by the outer membrane of these bacteria.

The precise mechanism of action for the senfolomycins has not been fully elucidated. However, it is widely accepted that the biological activity is dependent on the highly reactive isothiocyanate group. This group can form covalent bonds with nucleophilic residues (such as cysteine and lysine) in bacterial proteins, thereby inhibiting their function. It is hypothesized that the primary target of this class of antibiotics is a critical bacterial protein, potentially an enzyme involved in essential cellular processes like cell wall synthesis or protein synthesis.

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and assessment of the antibacterial activity of this compound, adapted from established protocols for the paulomycin family of antibiotics.

Isolation and Purification of this compound

This protocol describes a general procedure for obtaining this compound from a producing microorganism, typically a Streptomyces species.

-

Fermentation:

-

Cultivate the producing Streptomyces strain in a suitable liquid fermentation medium. A typical medium might contain glucose, yeast extract, and peptone.

-

Maintain optimal growth conditions, including temperature and aeration, for a period of 5-7 days to allow for the production of secondary metabolites.

-

-

Extraction:

-

Extract the acidified broth with a water-immiscible organic solvent, such as ethyl acetate or methyl isobutyl ketone, to partition the senfolomycins into the organic phase.

-

Chromatographic Purification:

-

Concentrate the organic extract in vacuo.

-

Subject the concentrated extract to a series of chromatographic separations. This may include:

-

Thin-Layer Chromatography (TLC): Utilize silica gel plates with a suitable solvent system to monitor the separation.

-

High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase C18 column with a gradient elution. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. It has been reported that HPLC can be successfully used to separate Senfolomycin A and B.

-

-

-

Characterization:

-

Analyze the purified fractions using mass spectrometry (e.g., ESI-MS or FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to confirm the identity and purity of the isolated this compound.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Stock Solution:

-

Prepare a stock solution of purified this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain to be tested overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

-

-

Serial Dilution and Inoculation:

-

Perform two-fold serial dilutions of the this compound stock solution in the wells of the 96-well plate containing the appropriate growth medium.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria) on each plate.

-

-

Incubation and MIC Determination:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Visualizations

Biosynthetic Pathway of the Paulomycin/Senfolomycin Core Structure

The biosynthesis of senfolomycins is believed to follow a pathway that is very similar to that of the paulomycins. The following diagram illustrates the proposed biosynthetic pathway leading to the core structure of these antibiotics, starting from chorismate.

Caption: Proposed biosynthetic pathway of Senfolomycins.

Experimental Workflow for Isolation and Purification

The following diagram outlines the key steps in the experimental workflow for the isolation and purification of this compound from a fermentation broth.

Caption: Workflow for this compound isolation.

References

Unraveling the Enigma: A Technical Guide to the Mode of Action of Senfolomycin B and its Congeners

For Immediate Release

A Deep Dive into the Antibacterial Mechanism of the Senfolomycin/Paulomycin Antibiotic Family, Offering Insights for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the mode of action of Senfolomycin B, a member of the paulomycin family of antibiotics. Due to the limited specific research on this compound, this document synthesizes findings from studies of its close structural relatives, Senfolomycin A and the broader paulomycin family, to infer its mechanism of action. This family of natural products exhibits potent activity primarily against Gram-positive bacteria, including drug-resistant strains, making them a subject of significant interest in the ongoing search for novel antimicrobial agents.

Executive Summary

This compound, structurally identified as a derivative of Senfolomycin A (dihydrosenfolomycin A), belongs to the paulomycin class of glycosylated antibiotics.[1] The antibacterial efficacy of these compounds is intrinsically linked to a unique chemical feature: an isothiocyanate group within the paulic acid moiety.[2][3] This highly reactive group is the pharmacophore, responsible for the covalent modification and subsequent inactivation of essential bacterial proteins. While the definitive molecular target remains to be conclusively identified, evidence points towards the inhibition of bacterial type I signal peptidase (SPase), a critical enzyme in the protein secretion pathway. This guide will dissect the available data, present detailed experimental protocols for studying this class of antibiotics, and provide visual representations of the proposed mechanisms and workflows.

The Isothiocyanate Pharmacophore: A Mechanism of Covalent Inhibition

The hallmark of the senfolomycin and paulomycin antibiotics is the presence of an isothiocyanate (-N=C=S) group. This functional group is a potent electrophile, readily reacting with nucleophilic residues in proteins, most notably the sulfhydryl groups of cysteine and the amino groups of lysine.[4] This reaction forms a stable covalent bond, leading to irreversible inhibition of the target protein's function. The indispensable role of the isothiocyanate group is underscored by the observation that derivatives lacking it, such as the paulomenols, are devoid of antibacterial activity.[3]

The proposed general mechanism of action involves the following steps:

-

Cellular Entry: The antibiotic penetrates the bacterial cell envelope.

-

Target Recognition: The antibiotic identifies and binds to one or more essential bacterial proteins.

-

Covalent Modification: The isothiocyanate group reacts with a nucleophilic residue on the target protein.

-

Inhibition of Function: The covalent modification disrupts the protein's structure and function, leading to a cascade of events that culminate in bacterial cell death.

Potential Molecular Target: Bacterial Type I Signal Peptidase (SPase)

A compelling hypothesis for the specific molecular target of the senfolomycin/paulomycin family is the bacterial type I signal peptidase (SPase). SPase is an essential enzyme located in the bacterial cell membrane that plays a crucial role in the secretion of numerous proteins. It cleaves the N-terminal signal peptides from preproteins as they are translocated across the cell membrane, a vital step for the proper localization and function of a wide array of proteins involved in nutrient acquisition, cell wall maintenance, and virulence.

Inhibition of SPase would lead to the accumulation of unprocessed preproteins in the cell membrane, disrupting the protein secretion pathway and triggering a cascade of lethal downstream effects. The arylomycin family of antibiotics are known inhibitors of SPase, and the physiological consequences of this inhibition have been studied, providing a valuable framework for understanding the potential effects of senfolomycins.

Quantitative Data: Antibacterial Spectrum

While specific quantitative data for this compound is scarce, the general antibacterial spectrum of the paulomycin family has been characterized. These antibiotics demonstrate potent activity against a range of Gram-positive bacteria and are notably less effective against Gram-negative organisms, likely due to the permeability barrier presented by the outer membrane.

| Bacterial Species | Antibiotic Family | Reported Activity |

| Staphylococcus aureus | Paulomycins/Senfolomycins | Active, including resistant strains |

| Streptococcus pneumoniae | Paulomycins/Senfolomycins | Active |

| Enterococcus faecalis | Paulomycins/Senfolomycins | Active |

| Mycobacterium tuberculosis | Paulomycins/Senfolomycins | Active |

| Escherichia coli | Paulomycins/Senfolomycins | Generally weak or inactive |

| Pseudomonas aeruginosa | Paulomycins/Senfolomycins | Generally weak or inactive |

Note: This table is a qualitative summary. Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of isothiocyanate-containing antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.

Materials:

-

This compound (or related compound)

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the antibiotic in DMSO (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the logarithmic phase bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signal Peptidase (SPase) Inhibition Assay

This is a generalized protocol for an in vitro assay to measure the inhibition of SPase activity.

Materials:

-

Purified recombinant bacterial SPase

-

Fluorogenic SPase substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

-

Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)

-

This compound (or related compound)

-

Fluorimeter or microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In a microplate, combine the purified SPase enzyme and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit binding.

-

Initiate Reaction: Add the fluorogenic substrate to the wells to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control with no inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations: Pathways and Workflows

Caption: Proposed covalent inhibition mechanism of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Future Directions

The senfolomycin/paulomycin family of antibiotics represents a promising class of compounds with a potentially novel mechanism of action. Future research should focus on the definitive identification of the molecular target(s) of this compound and its analogs. Techniques such as affinity chromatography using a biotinylated derivative of the antibiotic, followed by mass spectrometry-based proteomic analysis of the pulled-down proteins, could be instrumental in this endeavor. Furthermore, a more detailed characterization of the antibacterial spectrum of purified this compound is warranted. A deeper understanding of the structure-activity relationships within this family could also guide the semi-synthetic modification of these natural products to enhance their efficacy and broaden their spectrum of activity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available research and should not be considered as a definitive guide for clinical or diagnostic use.

References

- 1. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Isothiocyanate Moiety of Senfolomycin B: A Technical Guide to its Anticipated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senfolomycin B, a member of the paulomycin family of antibiotics, is distinguished by the presence of a highly reactive isothiocyanate group. While direct experimental data on this compound is limited, the well-documented biological activities of the closely related paulomycins and other isothiocyanate-containing compounds provide a strong foundation for understanding its potential therapeutic effects. This technical guide synthesizes the available evidence to elucidate the anticipated mechanism of action, biological activities, and relevant experimental protocols associated with the isothiocyanate functional group of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this unique natural product.

Introduction: The Critical Role of the Isothiocyanate Group

The paulomycin family of antibiotics, which includes Senfolomycin A and its proposed derivative this compound, are potent inhibitors of Gram-positive bacteria.[1][2] A key structural feature of these molecules is the paulic acid moiety, which contains a rare and highly reactive isothiocyanate (–N=C=S) group.[1][2] This functional group is widely recognized as the pharmacophore, the molecular feature responsible for the biological activity of the paulomycins.[1] Derivatives of paulomycins that lack the isothiocyanate group, known as paulomenols, are devoid of antibacterial activity, underscoring the critical role of this moiety.

Isothiocyanates are also found in cruciferous vegetables and are known for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These compounds exert their effects through various mechanisms, most notably the activation of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant and detoxification responses.

Anticipated Mechanism of Action of this compound's Isothiocyanate Group

The high reactivity of the isothiocyanate group suggests that this compound's mechanism of action likely involves the covalent modification of essential biomolecules in target organisms.

Covalent Bonding with Nucleophilic Residues

The isothiocyanate group is a potent electrophile that readily reacts with nucleophilic residues in proteins, such as the thiol groups of cysteine and the amine groups of lysine. This irreversible covalent bonding can lead to the inactivation of essential bacterial enzymes, disrupting critical cellular processes and ultimately causing cell death. Potential enzymatic targets in bacteria could include those involved in:

-

Cell wall biosynthesis

-

Protein synthesis

-

Nucleic acid replication

Activation of the Nrf2 Signaling Pathway

A well-established mechanism for many isothiocyanates is the activation of the Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxification enzymes. While this mechanism is primarily associated with the anticancer and anti-inflammatory effects of dietary isothiocyanates, it could also contribute to the overall biological profile of this compound.

Caption: Nrf2 signaling pathway activation by isothiocyanates.

Expected Biological Activities and Supporting Data from Related Isothiocyanates

Based on the activities of other isothiocyanates, this compound is anticipated to exhibit a range of biological effects. The following tables summarize quantitative data for well-studied isothiocyanates, providing a reference for the potential potency of this compound.

Anticancer Activity

Many isothiocyanates have demonstrated potent anticancer activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating greater potency.

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Sulforaphane (SFN) | PC-3 (Prostate) | 15 | |

| Phenethyl Isothiocyanate (PEITC) | A549 (Lung) | 5 | |

| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast) | 8 |

Anti-inflammatory Activity

Isothiocyanates can also modulate inflammatory responses by inhibiting key inflammatory mediators.

| Isothiocyanate | Inflammatory Marker | Cell Line | Inhibition (%) | Reference |

| Sulforaphane (SFN) | Nitric Oxide (NO) | RAW 264.7 | 60 at 10 µM | |

| Phenethyl Isothiocyanate (PEITC) | TNF-α | THP-1 | 75 at 5 µM |

Antimicrobial Activity

The antimicrobial efficacy of isothiocyanates is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference |

| Allyl Isothiocyanate (AITC) | E. coli | 128 | |

| Benzyl Isothiocyanate (BITC) | S. aureus | 64 |

Recommended Experimental Protocols for Evaluating this compound

For researchers aiming to validate the biological activity of this compound's isothiocyanate group, standardized experimental protocols are essential.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Caption: Workflow for the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

Visual Assessment: Determine the MIC as the lowest concentration of this compound in which no visible growth is observed.

Conclusion

While specific studies on this compound are not yet widely available, the established importance of the isothiocyanate group in the closely related paulomycin antibiotics provides a strong basis for predicting its biological activity. The potent and diverse effects of other isothiocyanates further suggest that this compound holds significant therapeutic promise. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's anticancer, anti-inflammatory, and antimicrobial properties. Further research is warranted to fully elucidate the specific mechanisms and therapeutic potential of this intriguing natural product.

References

Senfolomycin B: A Technical Overview of its Antibacterial Spectrum and Activity

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Senfolomycin B, a member of the paulomycin family of antibiotics, represents a promising area of investigation in the ongoing search for novel antimicrobial agents. Structurally similar to its more studied counterpart, Senfolomycin A, this compound exhibits notable activity against a range of Gram-positive bacteria, including strains resistant to several established antibiotic classes. This document provides a comprehensive technical guide on the antibacterial spectrum, proposed mechanism of action, and relevant experimental methodologies for the evaluation of this compound.

Antibacterial Spectrum

This compound demonstrates a significant antibacterial effect, particularly against Gram-positive bacteria and mycobacteria.[1] Its activity extends to challenging pathogens such as Staphylococcus aureus strains that have developed resistance to penicillin, streptomycin, neomycin, and macrolide antibiotics.[1] While its primary strength lies in combating Gram-positive organisms, like Senfolomycin A, it is reported to have weaker activity against Gram-negative bacteria.[1]

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in publicly accessible literature. However, to provide a contextual benchmark for its potential efficacy, the following tables summarize the MIC values for common antibiotics against bacterial species that fall within the expected activity spectrum of the senfolomycin/paulomycin family. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise MIC values of this compound for their specific strains of interest.

Table 1: Comparative MIC Data for Staphylococcus aureus

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Vancomycin | 1 | 2 | ≤0.5 - 2 |

| Linezolid | 1 | 2 | 0.5 - 4 |

| Doxycycline | 0.25 | 1 | ≤0.12 - >32 |

| Florfenicol | 4 | 16 | 1 - 64 |

| Berberine | 64 | 128 | 32 - 256 |

| Data is compiled from representative studies and is intended for comparative purposes. Actual MIC values for this compound will vary depending on the specific strain and testing conditions.[2] |

Table 2: Comparative MIC Data for Enterococcus faecalis

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Ampicillin | 1 | 2 | ≤0.25 - 8 |

| Vancomycin | 2 | 4 | 0.5 - >256 |

| Linezolid | 1 | 2 | 0.5 - 4 |

| Data is compiled from representative studies and is intended for comparative purposes. Actual MIC values for this compound will vary depending on the specific strain and testing conditions.[2] |

Proposed Mechanism of Action

The precise molecular target of the senfolomycins has not been definitively established. However, their structural similarity to the paulomycins provides significant insight into their likely mechanism of action. The antibacterial activity of this family is strongly attributed to the presence of a rare isothiocyanate group within the paulic acid moiety. This highly reactive group is capable of forming covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins.

This suggests that this compound likely acts by inactivating one or more essential bacterial enzymes, thereby disrupting critical cellular processes. A probable target is bacterial protein synthesis, as many complex glycosylated antibiotics are known to bind to the bacterial ribosome and inhibit the translation of messenger RNA. The derivatives of related compounds that lack the isothiocyanate group are devoid of antibacterial activity, underscoring its critical role.

Caption: Proposed high-level mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for determining the in vitro antibacterial activity of this compound, adapted from established antimicrobial susceptibility testing standards.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB within a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

-

Controls: Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

-

Microtiter plate from the completed MIC assay

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile micropipette and tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot Inoculation: Spot-inoculate the aliquot onto a quadrant of a TSA plate.

-

Growth Control: Plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

-

Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Caption: Workflow for MIC and MBC determination.

References

An In-depth Technical Guide on the Activity of Senfolomycin B Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Senfolomycin B, a member of the paulomycin family of antibiotics, with a specific focus on its efficacy against Gram-positive bacteria. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related paulomycin family to infer its activity profile. Senfolomycins A and B are stereoisomers and are anticipated to exhibit comparable biological activities.[1]

Mechanism of Action

The precise mechanism of action for the senfolomycins and paulomycins has not been definitively established. However, the presence of a reactive isothiocyanate group is known to be crucial for their antibacterial properties.[2] This group can form covalent bonds with nucleophilic residues like cysteine and lysine in proteins, suggesting that the antibiotic likely inactivates essential bacterial enzymes.[2] It is hypothesized that a likely target is bacterial protein synthesis, where the complex sugar moieties, characteristic of this antibiotic class, may bind to the bacterial ribosome, inhibiting mRNA translation and leading to cell death.[3]

Quantitative Data on Antibacterial Activity

Specific minimum inhibitory concentration (MIC) values for this compound are not widely reported. However, the activity of the structurally similar paulomycins provides a strong indication of its expected potency against various Gram-positive pathogens. The following table summarizes representative MIC values for paulomycins against a selection of Gram-positive bacteria. It is anticipated that this compound would exhibit MICs in a similar range.

| Bacterial Species | Antibiotic | MIC Range (µg/mL) |

| Staphylococcus aureus | Paulomycin | 0.05 - 1.56 |

| Streptococcus pyogenes | Paulomycin | 0.02 - 0.1 |

| Streptococcus pneumoniae | Paulomycin | 0.05 - 0.2 |

| Enterococcus faecalis | Paulomycin | 0.4 - 6.25 |

| Clostridium difficile | Paulomycin | 0.1 - 0.2 |

Note: The data presented is for the paulomycin family of antibiotics and serves as a proxy for the expected activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of compounds like this compound.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted this compound, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

2. Minimum Bactericidal Concentration (MBC) Determination

This assay is performed following the MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

-

Materials:

-

MIC plate from the completed assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile micropipette tips

-

Incubator

-

-

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

-

Plating: Spot-inoculate the aliquot onto a TSA plate. Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

-

Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

-

Visualizations

Experimental Workflow for MIC Determination

References

Senfolomycin B: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Senfolomycin B, a member of the paulomycin family of antibiotics. This document collates the available data on its physicochemical properties, proposed biosynthetic pathway, and mechanism of action. It also includes detailed experimental protocols for its isolation and characterization, designed to support further research and development in the field of novel antibacterial agents.

Physicochemical Properties

This compound is structurally related to Senfolomycin A and the broader family of paulomycin antibiotics. While direct experimental determination of its molecular formula and weight is not widely published, it has been proposed to be dihydrosenfolomycin A. Based on this, the following properties can be inferred.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₈N₂O₁₆S (inferred) | |

| Molecular Weight | 702.68 g/mol | [1] |

| Class | Paulomycin Antibiotic | |

| Key Structural Features | Glycosylated, Isothiocyanate group (proposed) |

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to follow a pathway highly similar to that of other paulomycins, originating from chorismate. This complex enzymatic process involves the synthesis of a paulic acid moiety and two deoxysugar units, which are subsequently linked and modified.

Biological Activity and Mechanism of Action

This compound is reported to have antibacterial activity against Gram-positive bacteria and mycobacteria.[1] Notably, it shows efficacy against strains resistant to other common antibiotics such as penicillin, streptomycin, neomycin, and macrolides.[1] The mechanism of action, like other paulomycins, is thought to be centered on the highly reactive isothiocyanate group, which can form covalent bonds with nucleophilic residues in essential bacterial proteins, leading to their inactivation and ultimately, cell death.

| Antibiotic | Target Organism | MIC Range (µg/mL) |

| Vancomycin | Staphylococcus aureus | 0.5 - 2 |

| Linezolid | Staphylococcus aureus | 0.5 - 4 |

| Daptomycin | Staphylococcus aureus | 0.25 - 1 |

| Isoniazid | Mycobacterium tuberculosis | 0.015 - 0.06 |

| Rifampicin | Mycobacterium tuberculosis | 0.06 - 0.25 |

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of this compound, adapted from methodologies used for related paulomycins.

Isolation and Purification

A standardized workflow for isolating and purifying this compound is crucial for obtaining material for further study.

-

Fermentation: A culture of the producing Streptomyces strain is grown in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is acidified, and the active compounds are extracted using a water-immiscible organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a solvent gradient (e.g., chloroform-methanol) to separate the components.

-

Reversed-Phase HPLC: The fractions showing activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

-

Characterization: The purified compound is characterized using mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

-

Preparation of Antibiotic Solutions: A stock solution of purified this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Preparation of Bacterial Inoculum: The test bacterium is grown overnight and then diluted to a standardized concentration (approximately 5 x 10⁵ CFU/mL).

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated under appropriate conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation is warranted to fully elucidate its structure, mechanism of action, and therapeutic potential.

References

Unraveling the Architecture of Senfolomycin B: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin B, a member of the paulomycin family of antibiotics, represents a complex structural challenge that has necessitated a multifaceted analytical approach for its characterization. Produced by Streptomyces species, this class of natural products has garnered interest for its potent antibacterial activity, primarily against Gram-positive bacteria. This in-depth technical guide provides a comprehensive overview of the core techniques employed in the structural elucidation of this compound. Due to the scarcity of publicly available, specific quantitative data for this compound, this guide will draw upon the established knowledge of the closely related paulomycin family, particularly Senfolomycin A and paulomycin F, to illustrate the principles and methodologies.

The Structural Conundrum: Stereoisomer or Dihydro Derivative?

The precise structure of this compound has been subject to some ambiguity in the scientific literature. Early reports suggested that Senfolomycin A and B are stereoisomers, differing only in the stereochemistry of a methoxy group on the paulomycose sugar moiety.[1] Both compounds were found to have similar physicochemical and biological properties.[2]

However, other evidence suggests a more distinct structural difference. Indirect evidence has proposed that this compound is, in fact, dihydrosenfolomycin A.[2] This would correspond to a molecular formula of C₂₉H₃₈N₂O₁₆S and a molecular weight of 702, making it a dihydro derivative of Senfolomycin A (C₂₉H₃₆N₂O₁₆S, MW 700).[2] This structural relationship is analogous to that of paulomycin F, which is a dihydro derivative of another paulomycin.[1] This guide will proceed with the understanding that this compound is likely a dihydro derivative, a hypothesis that can be definitively tested using the techniques outlined below.

Isolation and Purification

The initial and critical step in the structural elucidation of any natural product is its isolation and purification from the fermentation broth of the producing microorganism. A generalized protocol for obtaining pure this compound is as follows:

Experimental Protocol: Isolation and Purification of Senfolomycins

-

Fermentation: Streptomyces species known to produce senfolomycins are cultured in a suitable liquid medium under optimized conditions to maximize the yield of the target secondary metabolites.

-

Extraction: The fermentation broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the senfolomycins into the organic phase.

-

Chromatographic Separation: The crude extract is concentrated and subjected to a series of chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column is often employed for the separation of these complex natural products. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with modifiers such as formic acid, is typically used. Thin-Layer Chromatography (TLC) on silica gel plates can also be utilized to monitor the purification process and for smaller-scale separations.

Core Structural Elucidation Techniques

A combination of spectroscopic techniques is essential to piece together the intricate structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its substructures through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used to generate intact molecular ions of complex natural products like senfolomycins.

-

Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are employed to obtain accurate mass measurements, which are crucial for determining the elemental composition.

-

Tandem MS (MS/MS): To gain structural insights, tandem mass spectrometry is performed. The molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides information about the connectivity of different structural motifs within the molecule.

Data Presentation: Expected Mass Spectrometric Data for this compound

| Ion Type | Expected m/z (for Dihydrosenfolomycin A) | Information Gained |

| [M+H]⁺ | 703 | Molecular weight confirmation |

| [M+Na]⁺ | 725 | Adduct ion for confirmation |

| Fragment Ions | Varies | Provides information on the sugar moieties, the paulic acid core, and other substructures. The fragmentation pattern would be compared to that of Senfolomycin A to identify differences corresponding to the dihydro nature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

1D NMR:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their scalar couplings to neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-